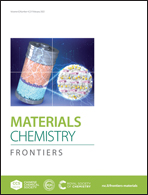Triple-responsive targeted hybrid liposomes with high MRI performance for tumor diagnosis and therapy†
Materials Chemistry Frontiers Pub Date: 2021-06-30 DOI: 10.1039/D1QM00788B
Abstract
Targeted multi-responsive drug delivery systems with magnetic resonance imaging (MRI) capacity were anticipated as a promising tool for tumor therapy and diagnosis. Herein, we successfully synthesized anisamide-modified and non-modified UV/GSH-responsive molecules (10,10-NB-S-S-P-AA and 10,10-NB-S-S-P-OMe), and celecoxib-modified and non-modified UV/H2O2-responsive molecules (10,10-NB-OA-P-CE and 10,10-NB-OA-P-OMe). The targeted MRI-tracing UV/GSH/H2O2 triple-responsive hybrid liposomes (GNSOPAC) were fabricated by mixing with contrast agent (12,12-NB-DTPA-Gd), 10,10-NB-S-S-P-AA, and 10,10-NB-OA-P-CE in an optimal ratio of 6 : 1 : 1. GNSOPAC liposomes presented high DEE (>60%), favorable stability, good biocompatibility, and superior MRI performance. By MR imaging and fluorescence distribution in vivo, targeted drug-loaded liposomes (GNSOPACD) exhibited superior targeting activity than non-targeted drug-loaded liposomes (GNSOPMD) in the in vitro and in vivo studies. Compared with doxorubicin hydrochloride (DOX·HCl), the treatment of GNSOPACD + UV achieved a better anticancer effect in the in vitro and in vivo study, which may be related to the combined action of DOX·HCl, the celecoxib moiety and photolysis products. Moreover, GNSOPACD + UV exhibited negligible adverse effects during the in vivo treatment. Hence, anisamide and celecoxib co-modified UV/GSH/H2O2 triple-responsive hybrid liposomes with high MRI performance can act as a potential drug delivery system for tumor theranostics.

Recommended Literature
- [1] Preparation of graphene/polypropylene composites with high dielectric constant and low dielectric loss via constructing a segregated graphene network
- [2] Monthly record of general researches in analytical chemistry
- [3] Back cover
- [4] The differential effect of apoferritin-PbS nanocomposites on cell cycle progression in normal and cancerous cells†
- [5] Modulation of DNA–polyamide interaction by β-alanine substitutions: a study of positional effects on binding affinity, kinetics and thermodynamics†
- [6] Orally administered octacosanol improves liver insulin resistance in high-fat diet-fed mice through the reconstruction of the gut microbiota structure and inhibition of the TLR4/NF-κB inflammatory pathway†
- [7] Highly dispersible edge-selectively oxidized graphene with improved electrical performance†
- [8] Deposition of silver nanoparticles on organically-modified silica in the presence of lignosulfonate†
- [9] Interchain relay of antiferromagnetic ordering in 1D Co(ii) coordination polymers via π–π interactions†
- [10] Theoretical analysis of glyoxal condensation with ammonia in aqueous solution†

Journal Name:Materials Chemistry Frontiers
Research Products
-
CAS no.: 1587-07-1
-
CAS no.: 12771-92-5
